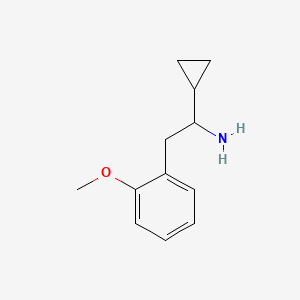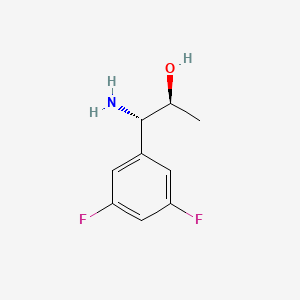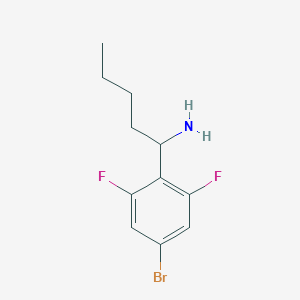
1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a cyclopropyl derivative of phenethylamine, featuring a methoxy group on the phenyl ring. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Common reagents used in these reactions include cyclopropyl bromide and methoxybenzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Studied for its potential therapeutic properties, although no specific medical applications have been established.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its cyclopropyl and methoxy functional groups. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group in a different position.
(1-(2-Methoxyphenyl)cyclopropyl)methanamine: A related compound with a different substitution pattern.
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride: Another similar compound with a methyl group instead of a methoxy group.
Uniqueness
1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and methoxy groups provides distinct properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-10(12)8-11(13)9-6-7-9/h2-5,9,11H,6-8,13H2,1H3 |
Clave InChI |
LRWUCDGTNOCISI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)

![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)


